molecular formula C26H23ClN4O2S B15038257 N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide

Cat. No.: B15038257
M. Wt: 491.0 g/mol
InChI Key: VWQMDVDVKJBBJL-MBTHVWNTSA-N
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Description

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole core, a chlorophenyl group, and a hydrazide moiety

Preparation Methods

The synthesis of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction.

    Attachment of the Hydrazide Moiety: This can be done through a condensation reaction with hydrazine derivatives.

    Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving catalysts and specific solvents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, utilizing techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form hydrazones or oximes.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in biological assays to study its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzodiazole derivatives and hydrazide-containing molecules. Compared to these compounds, 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Similar Compounds

  • Benzodiazole derivatives
  • Hydrazide-containing molecules
  • Chlorophenyl-substituted compounds

This detailed article provides a comprehensive overview of 2-({1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)-N’-[(Z)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H23ClN4O2S

Molecular Weight

491.0 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(Z)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H23ClN4O2S/c1-2-6-19-7-5-8-20(25(19)33)15-28-30-24(32)17-34-26-29-22-9-3-4-10-23(22)31(26)16-18-11-13-21(27)14-12-18/h2-5,7-15,33H,1,6,16-17H2,(H,30,32)/b28-15-

InChI Key

VWQMDVDVKJBBJL-MBTHVWNTSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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